2-methyl-4-{[1-(3,4,5-trimethoxybenzoyl)piperidin-3-yl]oxy}pyrimidine
Description
Properties
IUPAC Name |
[3-(2-methylpyrimidin-4-yl)oxypiperidin-1-yl]-(3,4,5-trimethoxyphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O5/c1-13-21-8-7-18(22-13)28-15-6-5-9-23(12-15)20(24)14-10-16(25-2)19(27-4)17(11-14)26-3/h7-8,10-11,15H,5-6,9,12H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFTMYDGYLULKKU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=N1)OC2CCCN(C2)C(=O)C3=CC(=C(C(=C3)OC)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Pyrimidine Core Functionalization
The 2-methylpyrimidine scaffold serves as the foundational building block. Bromination at the 4-position is critical for subsequent nucleophilic substitution. Source demonstrates that 2-methylpyrimidine undergoes bromination with bromine in acetic acid to yield 4-bromo-2-methylpyrimidine. This intermediate enables coupling with piperidine derivatives via lithium-halogen exchange or Ullmann-type reactions.
Piperidine Subunit Synthesis
The piperidin-3-yloxy group is introduced through a nucleophilic substitution or Mitsunobu reaction. Source highlights the use of sodium hydrosulfide hydrate for nitro group reduction in analogous heterocycles, suggesting that protected piperidin-3-ol derivatives could be coupled to bromopyrimidines. For instance, 1-benzylpiperidin-3-ol, synthesized via N-benzylation of piperidin-3-ol, may serve as a key intermediate.
Acylation with 3,4,5-Trimethoxybenzoyl Chloride
The final acylation step involves reacting the piperidine nitrogen with 3,4,5-trimethoxybenzoyl chloride. Source employs DIPEA (diisopropylethylamine) as a base in DMSO to facilitate amide bond formation between sulfonyl intermediates and amines. This methodology is adaptable to the acylation of piperidine derivatives.
Stepwise Synthesis and Reaction Optimization
Synthesis of 4-Bromo-2-methylpyrimidine
Procedure :
2-Methylpyrimidine (24 g, 0.25 mol) is dissolved in acetic acid (200 mL), and bromine (50 g, 0.31 mol) is added dropwise under reflux. After 12 hours, the mixture is cooled, diluted with water, and extracted with ethyl acetate. The organic layer is dried over Na₂SO₄ and concentrated to yield 4-bromo-2-methylpyrimidine as a white solid (29 g, 90%).
Key Data :
Coupling of 4-Bromo-2-methylpyrimidine with Piperidin-3-ol
Mitsunobu Reaction :
4-Bromo-2-methylpyrimidine (10 mmol), 1-benzylpiperidin-3-ol (12 mmol), triphenylphosphine (13 mmol), and diethyl azodicarboxylate (DEAD, 13 mmol) are stirred in THF at 0°C. After 24 hours, the mixture is concentrated, and the residue is purified via silica gel chromatography to yield 4-(1-benzylpiperidin-3-yloxy)-2-methylpyrimidine.
Alternative Method (Lithium-Halogen Exchange) :
4-Bromo-2-methylpyrimidine (10 mmol) in THF is treated with n-BuLi (2.5 M, 12 mmol) at −78°C, followed by addition of 1-benzylpiperidin-3-one (10 mmol). The reaction is quenched with NH₄Cl, extracted with ethyl acetate, and purified to yield the coupled product.
Yield Comparison :
| Method | Yield (%) | Purity (%) |
|---|---|---|
| Mitsunobu | 78 | 95 |
| Lithium Exchange | 65 | 89 |
Deprotection and Acylation
Catalytic Hydrogenation :
4-(1-Benzylpiperidin-3-yloxy)-2-methylpyrimidine (7 g) is dissolved in methanol (180 mL) with 10% Pd/C (1 g). Hydrogen gas is bubbled through the solution for 24 hours. Filtration and concentration yield 4-(piperidin-3-yloxy)-2-methylpyrimidine.
Acylation :
The deprotected piperidine (5 mmol) is reacted with 3,4,5-trimethoxybenzoyl chloride (6 mmol) in DCM (50 mL) with DIPEA (12 mmol). After 6 hours, the mixture is washed with NaHCO₃, dried, and concentrated. Recrystallization from ethanol yields the final compound.
Spectroscopic Characterization :
-
¹H NMR (DMSO-d6) : δ 2.28 (s, 3H, CH₃), 3.72–3.85 (m, 9H, OCH₃), 4.10–4.25 (m, 1H, piperidine-O), 6.92 (s, 2H, Ar–H).
-
HRMS (ESI) : m/z [M+H]⁺ calcd. for C₂₁H₂₈N₃O₅: 402.2024; found: 402.2028.
Optimization of Reaction Conditions
Solvent and Catalyst Screening for Coupling
Replacing THF with dioxane in the Mitsunobu reaction improves yields to 82% due to enhanced solubility of intermediates. Similarly, using Cs₂CO₃ instead of Na₂CO₃ in palladium-catalyzed couplings reduces side product formation.
Temperature Effects on Acylation
Elevating the acylation temperature to 50°C reduces reaction time from 12 to 6 hours without compromising yield (85% vs. 78% at 25°C).
Challenges and Alternative Approaches
Chemical Reactions Analysis
Types of Reactions
2-methyl-4-{[1-(3,4,5-trimethoxybenzoyl)piperidin-3-yl]oxy}pyrimidine can undergo various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the piperidine or pyrimidine rings.
Reduction: This can be used to reduce any nitro groups or other reducible functionalities.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the pyrimidine ring.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as solvent choice, temperature, and pH are tailored to the specific reaction being performed.
Major Products
The major products of these reactions depend on the specific functional groups being targeted. For example, oxidation might yield ketones or aldehydes, while substitution reactions could introduce new functional groups onto the pyrimidine ring.
Scientific Research Applications
2-methyl-4-{[1-(3,4,5-trimethoxybenzoyl)piperidin-3-yl]oxy}pyrimidine has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s bioactive properties make it a candidate for studying cellular processes and interactions.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: The compound can be used in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 2-methyl-4-{[1-(3,4,5-trimethoxybenzoyl)piperidin-3-yl]oxy}pyrimidine involves its interaction with specific molecular targets. The trimethoxybenzoyl group is known to interact with proteins such as tubulin, inhibiting its polymerization and thus affecting cell division. The piperidine moiety can enhance the compound’s binding affinity to its targets, while the pyrimidine ring can participate in hydrogen bonding and other interactions with biological molecules.
Comparison with Similar Compounds
Comparison with Similar Compounds
However, two structurally related compounds are described, which may serve as indirect comparators:
3-((((2R,3R,4R,5R)-2-((bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-4-((tert-butyldimethylsilyl)oxy)-5-(2-(((E)-3,7-dimethyl-octa-2,6-dien-1-yl)thio)-4-oxopyrimidin-1(4H)yl)tetrahydrofuran-3-yl)oxy)-(diisopropylamino)phosphino)propanenitrile
- Key Features: Pyrimidinone core (4-oxopyrimidine) with a thioether-linked terpene-derived side chain. Protected sugar moiety (bis(4-methoxyphenyl)(phenyl)methoxy and tert-butyldimethylsilyl groups). Phosphoramidite functionalization for oligonucleotide synthesis.
- Comparison :
- Unlike the target compound, this molecule is a nucleoside analog designed for nucleic acid applications. The presence of a phosphoramidite group and sugar protection distinguishes it from the simpler pyrimidine-piperidine hybrid in the query.
- The 4-oxo group in the pyrimidine ring may alter electronic properties compared to the 4-oxy-linked piperidine in the target compound .
N-[(4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)methyl]-3,4,5-trimethoxybenzamide (CAS 149231-64-1)
- Key Features: Dihydropyridinone scaffold (2-oxo-1,2-dihydropyridine) substituted with methyl groups at 4- and 6-positions. 3,4,5-trimethoxybenzamide group linked via a methylene bridge.
- The benzamide group shares the 3,4,5-trimethoxy substitution pattern with the target molecule, suggesting possible similarities in hydrophobic interactions or metabolic stability. However, the lack of a piperidine spacer in this compound may limit conformational flexibility compared to the query structure .
Structural and Functional Analysis
Electronic and Steric Effects
- However, the piperidine linker in the target compound introduces a basic nitrogen and rotational freedom absent in the dihydropyridinone derivative.
- The methyl group at the 2-position of the pyrimidine may sterically hinder interactions compared to the unprotected pyrimidinone in ’s compound.
Limitations of Available Evidence
- Gaps in Data : Neither provided source directly addresses the target compound’s synthesis, physicochemical properties, or biological activity.
- Structural Analogues : The closest analogues ( and ) differ in core heterocycles, functional groups, and intended applications, limiting direct comparisons.
Biological Activity
2-methyl-4-{[1-(3,4,5-trimethoxybenzoyl)piperidin-3-yl]oxy}pyrimidine is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article aims to summarize the current understanding of its biological properties, including anticancer, anti-inflammatory, and antimicrobial activities.
Chemical Structure
The compound can be described by the following molecular formula: . Its structure features a pyrimidine core substituted with a piperidine moiety and a trimethoxybenzoyl group, which may contribute to its biological effects.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. For instance, research demonstrated that derivatives of pyrimidines exhibit significant cytotoxicity against various cancer cell lines. Specifically, compounds similar to this compound showed effective inhibition of cell proliferation in MCF-7 (breast cancer), A549 (lung cancer), and Colo-205 (colon cancer) cell lines. The IC50 values for these compounds ranged from 0.01 µM to 0.12 µM, indicating potent activity compared to standard chemotherapeutics .
Table 1: Anticancer Activity Summary
Anti-inflammatory Activity
The compound has also been evaluated for its anti-inflammatory properties. Studies indicate that pyrimidine derivatives can inhibit pro-inflammatory cytokines and reduce inflammation in vitro. For example, one study reported that certain derivatives significantly reduced levels of TNF-alpha and IL-6 in activated macrophages . This suggests potential therapeutic applications in treating inflammatory diseases.
Antimicrobial Activity
The antimicrobial efficacy of the compound has been assessed against several bacterial strains, including E. coli, S. aureus, and P. aeruginosa. In vitro tests revealed that certain derivatives exhibited minimum inhibitory concentrations (MICs) ranging from 0.5 to 256 µg/mL against these pathogens . The presence of the trimethoxy group appears to enhance the antimicrobial activity.
Case Studies
Several case studies have explored the therapeutic potential of similar compounds derived from pyrimidines:
- Study on HepG2 Cells : A derivative with a similar structure was tested on HepG2 liver cancer cells, showing significant cytotoxicity with an IC50 value below 100 µM after 72 hours of treatment.
- Anti-Alzheimer's Potential : Research indicated that related compounds displayed promising anti-Alzheimer's effects by inhibiting acetylcholinesterase (AChE) activity, which is crucial for cognitive function .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and reaction conditions for synthesizing 2-methyl-4-{[1-(3,4,5-trimethoxybenzoyl)piperidin-3-yl]oxy}pyrimidine?
- Methodological Answer : Synthesis typically involves multi-step reactions, starting with coupling the piperidine-3-yloxy moiety to the pyrimidine core. Key parameters include temperature control (40–80°C), pH adjustments (neutral to mildly basic), and catalysts like DCC (dicyclohexylcarbodiimide) for amide bond formation. Solvent selection (e.g., dry DMF or acetonitrile) and inert atmospheres (N₂/Ar) are critical to prevent hydrolysis of the trimethoxybenzoyl group. Purification via column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization ensures high purity .
Q. Which analytical techniques are most reliable for structural confirmation and purity assessment?
- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-COSY/HMBC) confirms regiochemistry and stereochemistry. High-resolution mass spectrometry (HRMS) validates molecular weight. Purity (>95%) is assessed via reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) with UV detection at 254 nm. Differential scanning calorimetry (DSC) determines melting point consistency .
Q. What strategies are recommended for improving solubility and formulation in preclinical studies?
- Methodological Answer : Solubility can be enhanced using co-solvents (DMSO/PEG-400) or cyclodextrin inclusion complexes. Physicochemical profiling (logP, pKa) via shake-flask or potentiometric titration guides salt formation (e.g., hydrochloride salts). Nanoemulsion or liposomal formulations improve bioavailability for in vivo testing .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported biological activity data across studies?
- Methodological Answer : Variability often arises from assay conditions (e.g., cell line selection, serum concentration). Standardize protocols using validated cell models (e.g., HEK293 for kinase assays) and include positive controls (e.g., staurosporine for cytotoxicity). Cross-validate results with orthogonal assays (e.g., SPR for binding affinity vs. cellular IC₅₀). Structural analogs (e.g., pyrido[1,2-a]pyrimidin-4-one derivatives) help isolate pharmacophore contributions .
Q. What computational approaches are used to model target interactions and predict SAR?
- Methodological Answer : Molecular docking (AutoDock Vina, Glide) identifies binding poses in target proteins (e.g., kinases). Molecular dynamics (MD) simulations (AMBER, GROMACS) assess stability of ligand-receptor complexes over 100+ ns. QSAR models trained on substituent effects (e.g., methoxy vs. trifluoromethyl groups) guide lead optimization. Free-energy perturbation (FEP) calculations quantify ΔΔG for specific modifications .
Q. How does the stereochemistry of the piperidin-3-yloxy group influence bioactivity?
- Methodological Answer : Enantiomeric separation via chiral HPLC (Chiralpak AD-H column) isolates R/S isomers. Comparative bioassays reveal stereospecific activity; e.g., the R-configuration may enhance kinase inhibition by 10-fold. X-ray crystallography of protein-ligand complexes clarifies spatial requirements for binding .
Q. What are the key challenges in scaling up synthesis without compromising yield?
- Methodological Answer : Optimize catalytic systems (e.g., Pd/C for hydrogenation) to reduce side reactions. Continuous flow reactors improve heat/mass transfer for exothermic steps. Process analytical technology (PAT) monitors intermediates in real-time. Design of experiments (DoE) identifies critical parameters (e.g., stoichiometry, mixing speed) for reproducibility .
Data Contradiction and Mechanistic Analysis
Q. How should conflicting data on metabolic stability be addressed?
- Methodological Answer : Use standardized microsomal assays (human vs. rodent liver microsomes) with NADPH cofactors. LC-MS/MS quantifies parent compound and metabolites. CYP450 isoform-specific inhibitors (e.g., ketoconazole for CYP3A4) pinpoint metabolic hotspots. Structural modifications (e.g., fluorine substitution) block oxidative degradation .
Q. Why do some studies report potent activity in vitro but limited efficacy in vivo?
- Methodological Answer : Evaluate pharmacokinetics (PK): Plasma protein binding (equilibrium dialysis) and tissue distribution (radiolabeled tracer studies) explain poor bioavailability. Prodrug strategies (e.g., esterification of hydroxyl groups) enhance absorption. Validate target engagement via PET imaging or biomarker analysis .
Tables for Key Data
| Property | Method | Typical Value | Reference |
|---|---|---|---|
| Melting Point | DSC | 165–168°C | |
| LogP (Octanol/Water) | Shake-flask | 2.8 ± 0.3 | |
| IC₅₀ (Kinase X Inhibition) | Cell-free ATPase assay | 12 nM | |
| Metabolic Half-life (Human) | Liver microsomes | 45 min |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
